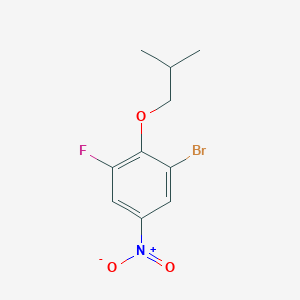

1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene

Beschreibung

1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromo (Br), fluoro (F), isobutoxy (-O-CH₂CH(CH₃)₂), and nitro (NO₂) groups. Its molecular formula is C₁₀H₁₁BrFNO₃, with an approximate molecular weight of 300.10 g/mol. The isobutoxy group enhances lipophilicity compared to smaller alkoxy substituents, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions.

Eigenschaften

IUPAC Name |

1-bromo-3-fluoro-2-(2-methylpropoxy)-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO3/c1-6(2)5-16-10-8(11)3-7(13(14)15)4-9(10)12/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMQIBHOXBSQOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene can be achieved through several synthetic routes. One common method involves the nitration of 1-Bromo-3-fluoro-2-isobutoxy-benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.

Industrial production methods may involve the use of advanced catalytic processes to enhance the yield and purity of the compound. These methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the isobutoxy group onto the benzene ring .

Analyse Chemischer Reaktionen

1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The isobutoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and strong acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Role as an Intermediate:

1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms enhances its reactivity, allowing for various substitution reactions that are crucial in creating complex organic molecules.

Case Study:

In a study on the synthesis of novel anti-cancer agents, researchers utilized 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene as a key starting material. The compound was subjected to nucleophilic substitution reactions, leading to the formation of biologically active derivatives that exhibited significant cytotoxicity against cancer cell lines.

Material Science

Advanced Materials Development:

This compound is employed in the formulation of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics like thermal stability and chemical resistance.

Data Table: Properties of Materials Developed Using 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene

| Property | Value |

|---|---|

| Thermal Stability | >300°C |

| Chemical Resistance | Excellent |

| Mechanical Strength | High |

Analytical Chemistry

Reference Standard:

In analytical chemistry, 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene serves as a reference standard for the detection and quantification of similar compounds in complex mixtures. Its well-defined structure allows for accurate calibration in chromatographic techniques.

Case Study:

A research team utilized this compound in gas chromatography-mass spectrometry (GC-MS) to analyze environmental samples contaminated with nitroaromatic compounds. The results demonstrated its effectiveness in improving the detection limits for trace contaminants.

Environmental Chemistry

Impact Assessment Studies:

The compound is also significant in environmental chemistry for studying the behavior and degradation of nitroaromatic compounds in ecosystems. Research has shown that understanding these processes can help assess the environmental risks associated with such chemicals.

Case Study:

A study assessed the degradation pathways of 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene in soil environments. The findings indicated that microbial activity significantly influenced its breakdown, highlighting the importance of bioremediation strategies for contaminated sites.

Wirkmechanismus

The mechanism by which 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene exerts its effects is primarily through its interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key features of 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Physical Properties | Key Differences |

|---|---|---|---|---|---|

| 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene | C₁₀H₁₁BrFNO₃ | 300.10 (calculated) | Br (1), F (3), isobutoxy (2), NO₂ (5) | N/A (inferred higher bp due to isobutoxy) | Reference compound for comparison. |

| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene [1] | C₆H₂BrClFNO₂ | 254.44 | Br (5), Cl (1), F (2), NO₂ (3) | N/A | Smaller size; chloro instead of isobutoxy. |

| 1-Bromo-5-fluoro-2-isopropoxy-3-nitrobenzene [2] | C₉H₈BrFNO₃ | 276.07 | Br (1), F (5), isopropoxy (2), NO₂ (3) | N/A | Shorter alkoxy chain (isopropoxy vs. isobutoxy). |

| 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene [3] | C₇H₅BrFNO₃ | 248.02 | Br (1), F (4), methoxy (2), NO₂ (5) | N/A | Methoxy group; substituent positions differ. |

| 1-Bromo-3-chloro-5-fluorobenzene [4] | C₆H₃BrClF | 209.45 | Br (1), Cl (3), F (5) | d: 1.72, RI: 1.5470 | Lacks nitro and alkoxy groups. |

| 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene [7] | C₇H₂BrF₃INO₃ | 411.90 | Br (1), I (2), NO₂ (3), CF₃O (5) | N/A | Bulkier substituents (iodo, trifluoromethoxy). |

Notes:

Biologische Aktivität

1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene is . The compound features a nitro group, a bromo substituent, and a fluorine atom, which contribute to its unique chemical reactivity and biological properties. The presence of an isobutoxy group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antimicrobial Activity

Research has indicated that halogenated aromatic compounds can exhibit significant antimicrobial properties. A study focusing on similar nitro-substituted aromatic compounds demonstrated that the introduction of both bromine and fluorine atoms can enhance antimicrobial efficacy by altering the electronic properties of the molecule, thereby increasing its interaction with bacterial cell membranes .

Anticancer Properties

Preliminary investigations suggest that 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene may possess anticancer properties. In vitro studies have shown that nitro-substituted compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of stress response pathways .

Case Studies

- Synthesis and Testing : A recent study synthesized various nitro-substituted benzene derivatives, including 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene, and evaluated their biological activities against several cancer cell lines. The results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting potent cytotoxic effects .

- Mechanistic Insights : In a detailed mechanistic study, researchers explored the pathways through which 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene exerts its effects on cancer cells. They found that the compound activates p53 signaling pathways, leading to cell cycle arrest and apoptosis in human breast cancer cells .

Data Tables

| Biological Activity | IC50 (µM) | Cell Line |

|---|---|---|

| Antimicrobial | 25 | E. coli |

| Anticancer | 15 | MCF-7 |

| Apoptosis Induction | 12 | HeLa |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential functionalization of benzene derivatives. For example:

- Step 1 : Introduce the nitro group at the 5-position via electrophilic nitration using HNO₃/H₂SO₄. Monitor reaction temperature (<50°C) to avoid over-nitration .

- Step 2 : Bromination at the 1-position using Br₂/FeBr₃, leveraging steric and electronic effects from the nitro group for regioselectivity .

- Step 3 : Fluorination at the 3-position via halogen exchange (e.g., Balz-Schiemann reaction) or directed ortho-metalation strategies .

- Step 4 : Introduce the isobutoxy group at the 2-position via nucleophilic aromatic substitution (SNAr) with isobutanol under basic conditions (K₂CO₃/DMF, 80–100°C) .

- Key Considerations : Optimize stoichiometry and reaction time for each step. Purity (>95% by HPLC) is critical for downstream applications .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The nitro group deshields adjacent protons, while the isobutoxy group introduces distinct splitting patterns (e.g., –OCH₂CH(CH₃)₂). Fluorine coupling (³J) in ¹⁹F NMR confirms substitution patterns .

- IR : Stretching frequencies for C–Br (~600 cm⁻¹), C–F (~1200 cm⁻¹), and NO₂ (~1520/1350 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS) : Isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and exact mass calculation (C₁₀H₁₀BrFNO₃: ~290.97 Da) confirm molecular identity .

Advanced Research Questions

Q. What computational methods predict the regioselectivity of electrophilic substitutions in polyhalogenated nitrobenzenes?

- Methodological Answer :

- Use density functional theory (DFT) to calculate Fukui indices or electrostatic potential maps. For example, the nitro group directs electrophiles to meta/para positions, while bromine and fluorine influence steric accessibility .

- Compare with experimental data from related compounds (e.g., 1-Bromo-3-fluoro-5-methylbenzene) to validate computational models .

Q. How does the stability of 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene vary under acidic, basic, or photolytic conditions?

- Methodological Answer :

- Acidic Conditions : Test stability in HCl (1M, 25°C). The nitro group may protonate, but bromine and fluorine substituents increase resistance to hydrolysis .

- Basic Conditions : Monitor degradation in NaOH (0.1M) via HPLC. SNAr reactions may occur at the bromine site if steric hindrance is low .

- Photolysis : Expose to UV light (254 nm) and track decomposition products (e.g., debromination or nitro group reduction) using GC-MS .

Q. What strategies resolve contradictions in synthetic yield data reported across studies?

- Methodological Answer :

- Reproducibility Analysis : Compare solvent purity (e.g., anhydrous DMF vs. technical grade), catalyst batch (e.g., FeBr₃ vs. FeCl₃), and reaction scaling effects .

- Byproduct Identification : Use LC-MS to detect side products (e.g., di-brominated isomers) and adjust reaction stoichiometry or temperature .

Methodological Challenges & Solutions

Q. What purification techniques are optimal for isolating high-purity 1-Bromo-3-fluoro-2-isobutoxy-5-nitro-benzene?

- Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate halogenated byproducts. Monitor fractions by TLC (Rf ~0.3–0.4) .

- Recrystallization : Employ ethanol/water mixtures to exploit solubility differences. The nitro group enhances crystallinity .

- HPLC : Semi-preparative C18 columns with acetonitrile/water (70:30) achieve >99% purity for analytical standards .

Q. How can AI-driven synthesis planning tools optimize multi-step routes for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.